molecular formula C6H12F3NOSi B565694 N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 CAS No. 945623-67-6

N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9

Cat. No.: B565694
CAS No.: 945623-67-6
M. Wt: 208.303
InChI Key: MSPCIZMDDUQPGJ-WVZRYRIDSA-N
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Description

2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide is a fluorinated acetamide derivative. This compound is characterized by the presence of trifluoromethyl and trideuteriomethyl groups attached to a silicon atom, making it a unique organosilicon compound. It is used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

MSTFA-d9 is primarily used as a silylating reagent . Its primary targets are compounds with active hydrogen atoms, such as alcohols, phenols, carboxylic acids, amines, and amides . It is also used in the detection of steroid hormones 17α-ethinylestradiol (EE2) and estrone .

Mode of Action

MSTFA-d9 interacts with its targets by replacing the active hydrogen atoms in these compounds with a trimethylsilyl (TMS) group . This process, known as silylation, increases the volatility and thermal stability of the compounds, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS) .

Biochemical Pathways

For example, MSTFA-d9 can be used to detect and quantify steroid hormones in biological samples, providing insights into hormonal regulation and signaling pathways .

Pharmacokinetics

It’s worth noting that the compound is volatile and should be handled under well-ventilated conditions .

Result of Action

The primary result of MSTFA-d9’s action is the formation of TMS derivatives. These derivatives are more volatile and thermally stable than their parent compounds, making them suitable for GC-MS analysis . This allows for the detection and quantification of various compounds, including steroid hormones .

Action Environment

The efficacy and stability of MSTFA-d9 can be influenced by several environmental factors. For instance, the compound should be stored at temperatures below 30°C to maintain its stability . Additionally, it should be handled in a well-ventilated area to prevent the inhalation of its vapors . The compound is also flammable, so it should be kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 typically involves the reaction of trifluoroacetamide with a methylating agent in the presence of a silicon-based reagent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction parameters ensures the consistent quality of the final product. Purification steps, such as distillation or chromatography, are employed to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as halides or organometallic compounds are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while hydrolysis can produce trifluoroacetic acid and corresponding amines.

Scientific Research Applications

2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Applied in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-methylacetamide: Lacks the silicon-based structure, making it less stable.

    N-Methyltrifluoroacetamide: Similar in structure but without the trideuteriomethyl groups.

    2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Similar but with non-deuterated methyl groups.

Uniqueness

2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide is unique due to its combination of trifluoromethyl, trideuteriomethyl, and silicon-based groups. This combination imparts distinctive chemical properties, such as enhanced stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPCIZMDDUQPGJ-WVZRYRIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(F)(F)F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746820
Record name 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945623-67-6
Record name 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 945623-67-6
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